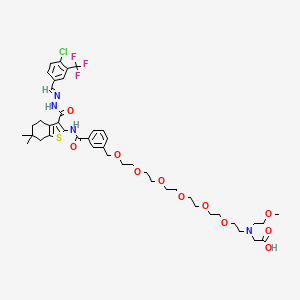
NaPi2b-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NaPi2b-IN-1 is a potent and orally active inhibitor of the sodium-dependent phosphate transport protein 2b (NaPi2b). This compound has an IC50 of 64 nM and is primarily expressed in the small intestine, lungs, and testes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NaPi2b-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of automated reactors and purification systems to ensure high yield and purity. The exact methods would depend on the specific requirements of the production scale and regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
NaPi2b-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Aplicaciones Científicas De Investigación
NaPi2b-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study phosphate transport mechanisms and to develop new inhibitors.
Biology: Investigated for its role in phosphate homeostasis and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for conditions related to phosphate imbalance, such as hyperphosphatemia.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting phosphate transport
Mecanismo De Acción
NaPi2b-IN-1 exerts its effects by inhibiting the sodium-dependent phosphate transport protein 2b (NaPi2b). This inhibition disrupts phosphate homeostasis, leading to decreased phosphate absorption in the small intestine and other tissues. The molecular targets and pathways involved include the NaPi2b protein and associated signaling pathways that regulate phosphate transport and homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Lifastuzumab Vedotin: An antibody-drug conjugate targeting NaPi2b, used in cancer therapy.
Upifitamab Rilsodotin: Another antibody-drug conjugate targeting NaPi2b, with applications in oncology
Uniqueness
NaPi2b-IN-1 is unique due to its potent and selective inhibition of NaPi2b, making it a valuable tool for studying phosphate transport and developing new therapeutic strategies. Its oral activity and specific targeting of NaPi2b distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C44H58ClF3N4O11S |
|---|---|
Peso molecular |
943.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[[3-[[3-[[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]carbamoyl]-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophen-2-yl]carbamoyl]phenyl]methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-(2-methoxyethyl)amino]acetic acid |
InChI |
InChI=1S/C44H58ClF3N4O11S/c1-43(2)10-9-34-37(27-43)64-42(39(34)41(56)51-49-28-31-7-8-36(45)35(26-31)44(46,47)48)50-40(55)33-6-4-5-32(25-33)30-63-24-23-62-22-21-61-20-19-60-18-17-59-16-15-58-14-12-52(11-13-57-3)29-38(53)54/h4-8,25-26,28H,9-24,27,29-30H2,1-3H3,(H,50,55)(H,51,56)(H,53,54)/b49-28+ |
Clave InChI |
KDDSSBXRLQRJDR-GBIUOOPFSA-N |
SMILES isomérico |
CC1(CCC2=C(C1)SC(=C2C(=O)N/N=C/C3=CC(=C(C=C3)Cl)C(F)(F)F)NC(=O)C4=CC=CC(=C4)COCCOCCOCCOCCOCCOCCN(CCOC)CC(=O)O)C |
SMILES canónico |
CC1(CCC2=C(C1)SC(=C2C(=O)NN=CC3=CC(=C(C=C3)Cl)C(F)(F)F)NC(=O)C4=CC=CC(=C4)COCCOCCOCCOCCOCCOCCN(CCOC)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
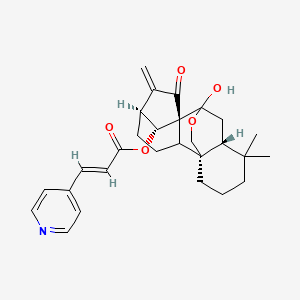



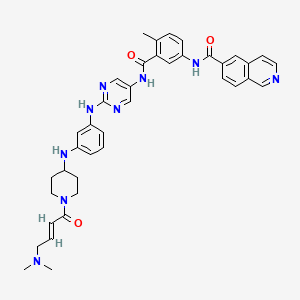

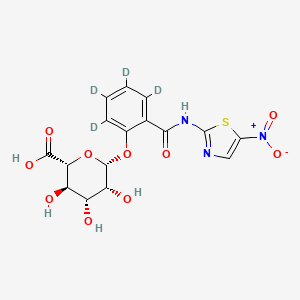
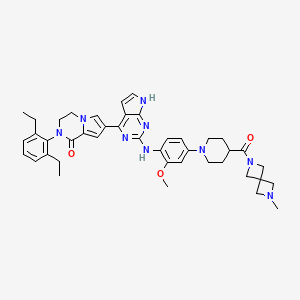

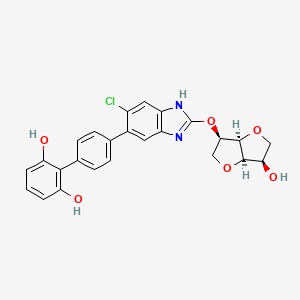

![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)
